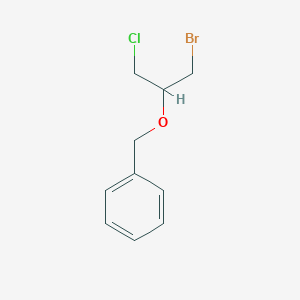

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-bromo-3-chloropropan-2-yl)oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTNVCYQDKDAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392758 | |

| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54307-67-4 | |

| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene: A Versatile Halogenated Building Block in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (CAS Number: 54307-67-4), a halogenated aliphatic-aromatic ether. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the compound's molecular characteristics, explore its significant, albeit under-documented, role as a versatile synthetic intermediate, and discuss its potential applications in medicinal chemistry and materials science. The guide will also cover inferred synthetic strategies, reactivity profiles, and essential safety and handling protocols, drawing upon data from structurally related compounds where direct information is not available.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a unique trifunctional building block, possessing a benzyl ether moiety for steric and electronic influence, and two distinct halogen atoms—bromine and chlorine—on a propyl chain. This arrangement of functional groups provides a platform for selective and sequential chemical transformations, making it a valuable, though not widely publicized, intermediate in the synthesis of more complex molecules.[1] Its utility is particularly noted in the preparation of pharmaceuticals and agrochemicals where the introduction of a functionalized three-carbon linker is a key strategic step.[1]

The core value of this reagent lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds, a feature that skilled synthetic chemists can exploit to achieve intricate molecular architectures. This guide aims to consolidate the available information and provide expert insights into maximizing the potential of this versatile chemical.

Molecular and Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 54307-67-4 | [2][3] |

| Molecular Formula | C₁₀H₁₂BrClO | [2][3] |

| Molecular Weight | 263.56 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Purity (Typical) | ≥90% - 95% | [1][2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage | Room temperature, sealed, dry conditions | [1] |

Synthetic Strategies and Reaction Mechanisms

Postulated Synthesis Pathway

A probable synthetic route would involve the reaction of benzyl alcohol with an epoxide, followed by halogenation. A more direct and plausible route, however, is the reaction of benzyl glycidyl ether with a source of HBr and HCl, or a sequential reaction involving opening of the epoxide followed by halogenation of the resulting alcohol. An alternative, and perhaps more controllable, route is the benzylation of 1-bromo-3-chloro-2-propanol.

Conceptual Synthesis Workflow:

Caption: Plausible synthetic routes to the target molecule.

Key Reaction Mechanisms: Exploiting Differential Halogen Reactivity

The synthetic utility of this compound stems from the different reactivities of the C-Br and C-Cl bonds. The carbon-bromine bond is generally more labile and susceptible to nucleophilic substitution than the carbon-chlorine bond. This allows for selective reactions at the brominated carbon, leaving the chlorinated carbon intact for subsequent transformations.

This differential reactivity is a cornerstone of its application in building complex molecules, enabling a stepwise and controlled assembly of the target structure.

Applications in Drug Discovery and Development

As a functionalized building block, this compound is primarily employed in the synthesis of bioactive compounds where a halogenated propanol backbone is a key structural motif.[1] This scaffold is present in a variety of pharmacologically active classes.

While direct incorporation into marketed drugs is not extensively documented, its structural elements are found in precursors to cardiovascular agents, analgesics, and antipsychotics.[4] The presence of the benzyl ether can also influence the pharmacokinetic properties of a final drug molecule.

Workflow for a Hypothetical Drug Synthesis:

Caption: A generalized workflow for utilizing the target molecule in synthesis.

Analytical Characterization

A complete analytical characterization is crucial for confirming the identity and purity of any synthetic intermediate. While a comprehensive set of spectra for this specific molecule is not publicly available, the expected spectroscopic data can be inferred from its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, and the methine and methylene protons of the 1-bromo-3-chloropropan-2-yl moiety.

-

¹³C NMR: Would display distinct resonances for the carbons of the benzene ring, the benzylic carbon, and the three carbons of the propanol backbone.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 263.56 g/mol , along with a characteristic isotopic pattern due to the presence of both bromine and chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C-Br and C-Cl stretching vibrations.

Safety, Handling, and Toxicology

Due to the lack of specific toxicological data for this compound, a cautious approach to handling is imperative. The safety profile can be inferred from data on structurally related compounds, such as 1-bromo-3-chloropropane and other benzyl halides. These related compounds are known to be harmful if swallowed or inhaled, and may cause skin and eye irritation.[5][6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Toxicology Profile (Inferred)

Given the presence of alkyl halides and a benzyl group, this compound should be treated as potentially toxic. Alkylating agents can be genotoxic, and benzyl halides are often lachrymators and skin irritants. All handling should be performed with the assumption that this compound is hazardous until specific toxicological data becomes available.

Conclusion

This compound is a promising and versatile, yet under-characterized, synthetic intermediate. Its unique combination of a benzyl ether and differentially reactive halogen atoms provides a powerful tool for the construction of complex molecular architectures. While a lack of detailed public data necessitates a cautious and inferred approach to its synthesis and handling, the potential applications in pharmaceutical and materials science are significant. Further research into the reactivity and biological properties of this compound and its derivatives is warranted and could open new avenues for innovation in chemical synthesis.

References

- Supporting Information for a relevant scientific article.

- ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene - MySkinRecipes. (URL not provided in search results)

- This compound - Advanced ChemBlocks. (URL not provided in search results)

- The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility. (URL not provided in search results)

-

This compound - PubChem. (URL: [Link])

-

SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS - IARC Publications. (URL: [Link])

- CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google P

-

when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure - Brainly.in. (URL: [Link])

-

Development of a new method for the conversion of alcohols into chlorides - TRACE: Tennessee Research and Creative Exchange. (URL: [Link])

-

Benzyl alcohol to Benzyl Chloride ethanol to Bromoethane. - Filo. (URL: [Link])

-

Scheme 1. Reagents: (a) (i) 1-Bromo-3-chloropropane, K 2 CO 3 , DMF, 40... - ResearchGate. (URL: [Link])

-

Preparation of 1-bromo-3-chloropropane - PrepChem.com. (URL: [Link])

-

Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. - ResearchGate. (URL: [Link])

-

Benzene, 1-bromo-3-chloro- - the NIST WebBook. (URL: [Link])

-

Synthesis of 3-bromo-1-chloropropane - PrepChem.com. (URL: [Link])

-

Toxicity of aryl‐ and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship - ResearchGate. (URL: [Link])

-

10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (URL: [Link])

-

Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) - YouTube. (URL: [Link])

-

1-Bromo-3-chloropropane - analysis - Analytice. (URL: [Link])

-

Propane, 1-bromo-3-chloro- - the NIST WebBook. (URL: [Link])

-

Benzene, 1-bromo-3-chloro- - the NIST WebBook. (URL: [Link])

-

1-bromo-4-chlorobenzene - MassBank. (URL: [Link])

-

1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

-

1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement - Australian Industrial Chemicals Introduction Scheme. (URL: [Link])

Sources

- 1. ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene [myskinrecipes.com]

- 2. This compound 95% | CAS: 54307-67-4 | AChemBlock [achemblock.com]

- 3. This compound | C10H12BrClO | CID 3468282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. lobachemie.com [lobachemie.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Strategic Utility of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in Modern Medicinal Chemistry

This technical guide provides an in-depth analysis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene, a versatile chemical intermediate with significant applications in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the synthesis and exploration of novel therapeutic agents. We will delve into its chemical properties, a validated synthesis protocol, and its strategic role as a building block in the creation of complex bioactive molecules, supported by experimental evidence and authoritative references.

Executive Summary: A Bifunctional Linchpin in Synthesis

This compound emerges as a critical reagent for medicinal chemists. Its structure, featuring a stable benzyloxy group alongside two distinct and reactive halogen atoms (bromine and chlorine), offers a platform for sequential and selective chemical transformations. This dual reactivity is paramount in constructing the complex molecular architectures often required for potent and specific drug candidates. The primary utility of this compound lies in its role as a precursor to sophisticated heterocyclic systems, most notably demonstrated in the synthesis of kinase inhibitors.

Physicochemical Properties and Molecular Characteristics

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 263.56 g/mol | [1][2] |

| Chemical Formula | C₁₀H₁₂BrClO | [1][2] |

| CAS Number | 54307-67-4 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | ClCC(CBr)OCC1=CC=CC=C1 | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis Protocol: A Validated Experimental Approach

The synthesis of this compound can be reliably achieved through the reaction of benzyl bromide with epichlorohydrin. This procedure, detailed in patent literature, provides a clear and reproducible method for obtaining the target compound.[3]

Causality of Experimental Choices

The selection of benzyl bromide as the benzyl source is driven by its reactivity and commercial availability. Epichlorohydrin serves as the three-carbon backbone, with its epoxide ring being susceptible to nucleophilic attack, thereby initiating the formation of the propan-2-ol core. The use of a catalyst, such as mercury chloride as cited in the reference protocol, facilitates the ring-opening of the epoxide, although other Lewis acids could potentially be employed.[3] The reaction is conducted at an elevated temperature to ensure a reasonable reaction rate. Purification by column chromatography is a standard and effective method for isolating the product from unreacted starting materials and potential byproducts.

Step-by-Step Synthesis Methodology

Reaction: Benzyl bromide + Epichlorohydrin → this compound

Materials:

-

Benzyl bromide

-

Epichlorohydrin

-

Mercury chloride (or other suitable Lewis acid catalyst)

-

Solvent (e.g., a high-boiling point, non-reactive solvent if necessary)

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

-

Silica gel for column chromatography

Procedure:

-

To a stirred mixture of benzyl bromide (1.0 equivalent) and a catalytic amount of mercury chloride, add epichlorohydrin (1.0 equivalent).[3]

-

Heat the reaction mixture to 100 °C.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product directly using column chromatography on silica gel.[3]

-

Elute the column with a solvent system such as 20% ethyl acetate in hexanes to isolate the pure this compound.[3]

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis of the target compound from commercial starting materials.

Application in Drug Development: Synthesis of c-KIT Kinase Inhibitors

A significant and well-documented application of this compound is its use as a key intermediate in the synthesis of potent c-KIT kinase inhibitors.[3] These inhibitors are of high interest in oncology for the treatment of various cancers where c-KIT kinase is abnormally activated.

Mechanistic Role in Synthesis

In the synthesis of these inhibitors, this compound is employed as an alkylating agent.[3] The bromo and chloro groups serve as two distinct leaving groups, allowing for sequential nucleophilic substitution reactions. This enables the construction of a core heterocyclic structure which is fundamental to the biological activity of the final drug candidate. The benzyloxy group often serves as a protecting group or a stable structural component of the final molecule.

Experimental Workflow: From Intermediate to Active Compound

The general workflow involves the reaction of this compound with a nucleophilic core, followed by further transformations to yield the final c-KIT kinase inhibitor.

Caption: Role of the title compound in the synthesis of c-KIT kinase inhibitors.

Analytical Characterization

-

¹H NMR: The proton nuclear magnetic resonance spectrum is a key tool for confirming the structure. A published ¹H NMR spectrum (400MHz, CD₂Cl₂) shows signals at δ 7.4 - 7.36 (m, 5H), 4.69 (d, J = 2.4 Hz, 2H), 4, 3.90 - 3.85 (m, 1H), 3.77 (d, J = 5.2 Hz, 2H).[3] This corresponds to the aromatic protons of the benzyl group, the benzylic CH₂ protons, the CH proton, and the CH₂ protons adjacent to the halogen atoms, respectively.

-

Mass Spectrometry and Infrared Spectroscopy: While specific spectra are not publicly available in research articles, chemical suppliers indicate that this data is available and conforms to the expected structure.[4] Researchers should obtain this data from their supplier for batch-specific confirmation.

Safety and Handling: A Self-Validating Protocol

As a halogenated organic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific, detailed Material Safety Data Sheet (MSDS) is not widely public, several chemical suppliers confirm its availability.[1] Based on the structure and related compounds, the following precautions are mandated:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

A self-validating safety protocol involves always consulting the supplier-provided MSDS for the specific batch being used before commencing any experimental work.

Conclusion

This compound is a valuable and strategically important building block for drug discovery and development. Its defined synthesis and bifunctional nature allow for the efficient construction of complex molecular scaffolds, as evidenced by its role in the synthesis of c-KIT kinase inhibitors. Adherence to rigorous synthesis and safety protocols will enable researchers to effectively leverage this compound in the quest for novel therapeutics.

References

-

Kemix Pty Ltd. ((1-Bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]

-

MySkinRecipes. ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]

-

PubChem. This compound. [Link]

-

Chemikart. This compound. [Link]

-

Capot Chemical. (1-Bromomethyl-2-chloro-ethoxymethyl)-benzene. [Link]

-

MySkinRecipes. Material Safety Data Sheet for ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]

- Google Patents. WO2013033070A1 - COMPOUNDS AND COMPOSITIONS AS c-KIT KINASE INHIBITORS.

Sources

An In-depth Technical Guide to the Synthesis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene from Epichlorohydrin

This guide provides a comprehensive overview of a plausible synthetic route for (((1-bromo-3-chloropropan-2-yl)oxy)methyl)benzene, a key intermediate in pharmaceutical and specialty chemical synthesis.[1][2][3] Drawing upon established principles of organic chemistry and field-proven insights, this document details the reaction mechanisms, experimental protocols, and critical process parameters.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound from epichlorohydrin is most logically approached through a two-step process. This strategy leverages the inherent reactivity of the epoxide ring in epichlorohydrin and the principles of nucleophilic substitution.

The proposed synthetic pathway is as follows:

-

Step 1: Synthesis of Benzyl Glycidyl Ether. This initial step involves the formation of an ether linkage by reacting benzyl alcohol with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the benzyl alcohol on the epoxide ring of epichlorohydrin.

-

Step 2: Halogenation of Benzyl Glycidyl Ether. The subsequent step focuses on the ring-opening of the newly formed epoxide, benzyl glycidyl ether, to introduce the desired bromine and chlorine atoms, yielding the final product.

This strategic approach allows for controlled introduction of the functional groups and purification of the intermediate, leading to a higher overall yield and purity of the target molecule.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis and optimization.

Step 1: Formation of Benzyl Glycidyl Ether - A Base-Catalyzed Epoxide Ring-Opening and Re-cyclization

The reaction of an alcohol with epichlorohydrin to form a glycidyl ether is a well-established industrial process.[4] The reaction is typically carried out in the presence of a base, which serves a dual purpose.

Initially, the base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide. This alkoxide then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. Due to the electron-withdrawing effect of the chloromethyl group, the attack preferentially occurs at the less substituted carbon atom of the epoxide. This results in the formation of a chlorohydrin intermediate.

The base then facilitates an intramolecular Williamson ether synthesis. The newly formed alkoxide from the ring-opening attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the new epoxide ring of benzyl glycidyl ether.

Reaction Mechanism: Formation of Benzyl Glycidyl Ether

Sources

An In-depth Technical Guide to 1-(Benzyloxy)-3-bromo-1-chloropropane

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound formally identified by the IUPAC name 1-(benzyloxy)-3-bromo-1-chloropropane. This document elucidates the systematic nomenclature, chemical properties, and a validated synthetic protocol for this molecule. Furthermore, it delves into the compound's reactivity, potential applications in organic synthesis and drug discovery, and essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and supported by authoritative references to empower researchers in their scientific endeavors.

IUPAC Nomenclature and Structural Elucidation

The formal name for the compound with the structure (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene is 1-(Benzyloxy)-3-bromo-1-chloropropane .[1] Let's deconstruct this name according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to understand its chemical architecture.

According to IUPAC nomenclature for ethers, the compound is named as an alkoxyalkane. The larger alkyl group is considered the parent alkane, while the smaller group attached to the oxygen is treated as an alkoxy substituent.[2]

-

Parent Chain: The longest carbon chain is a three-carbon chain, propane.

-

Substituents on the Propane Chain:

-

A bromine atom is attached to the first carbon (1-bromo).

-

A chlorine atom is attached to the third carbon (3-chloro).

-

An oxygen atom, part of an ether linkage, is attached to the second carbon (2-yl)oxy)).

-

-

The Other Group of the Ether: The group attached to the oxygen is a benzyl group (a benzene ring attached to a CH2 group). When a benzyl group is part of an ether, it is referred to as a "benzyloxy" group.

-

Putting it Together: The propane chain is numbered to give the substituents the lowest possible locants. The ether linkage is at position 2. The substituents on the propane chain are a bromo group at position 1 and a chloro group at position 3. The group attached to the ether oxygen is a benzyl group, hence "benzyloxy".

Therefore, the systematic IUPAC name is 1-bromo-3-chloro-2-(phenylmethoxy)propane . However, the name provided by a chemical supplier, this compound, is also a valid, albeit more complex, way to describe the structure by treating the benzene as the parent and the rest as a complex substituent.[1] For clarity and adherence to common practice, this guide will primarily use the more descriptive name derived from the propane parent chain.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 1-Bromo-3-chloro-2-(phenylmethoxy)propane |

| Synonym | This compound |

| CAS Number | 54307-67-4[1] |

| Molecular Formula | C10H12BrClO[1] |

| Molecular Weight | 263.56 g/mol [1] |

| SMILES | ClCC(CBr)OCC1=CC=CC=C1[1] |

Synthesis via Williamson Etherification

The most logical and widely applicable method for the synthesis of this unsymmetrical ether is the Williamson ether synthesis.[3][4][5][6] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[3][4][5][6][7]

Retrosynthetic Analysis and Rationale

To synthesize 1-bromo-3-chloro-2-(phenylmethoxy)propane, we can disconnect the ether linkage. This presents two possible synthetic routes:

-

Route A: Benzyl alkoxide and 1,3-dibromo-2-chloropropane.

-

Route B: The alkoxide of 1-bromo-3-chloropropan-2-ol and benzyl bromide.

Route B is mechanistically preferred. The Williamson ether synthesis is most efficient with primary alkyl halides due to the SN2 nature of the reaction, which is sensitive to steric hindrance.[3] Benzyl bromide is a primary benzylic halide and an excellent substrate for SN2 reactions. In contrast, Route A would involve a secondary dihaloalkane, which could lead to competing elimination reactions and a mixture of products.

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-bromo-3-chloro-2-(phenylmethoxy)propane from 1-bromo-3-chloropropan-2-ol and benzyl bromide.

Materials:

-

1-Bromo-3-chloropropan-2-ol

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

-

Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath. Dissolve 1-bromo-3-chloropropan-2-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The evolution of hydrogen gas should cease.

-

Ether Formation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Workflow for the Williamson ether synthesis.

Chemical Properties and Reactivity

The chemical reactivity of 1-bromo-3-chloro-2-(phenylmethoxy)propane is dictated by its functional groups: the benzyloxy ether and the two different halogen atoms.

-

Ether Linkage: The benzyloxy group is relatively stable but can be cleaved under specific conditions, such as catalytic hydrogenation or by using strong acids.[8] This property makes the benzyloxy group a useful protecting group for alcohols in multi-step syntheses.[9]

-

Alkyl Halides: The molecule contains both a primary bromide and a primary chloride. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Therefore, in nucleophilic substitution reactions, the bromine atom is expected to be more reactive.[10][11][12] The reactivity of these halides allows for further functionalization of the molecule. For instance, reaction with a nucleophile like sodium cyanide would likely lead to the displacement of the bromide.

The presence of two electrophilic centers (the carbons attached to the halogens) makes this molecule a potentially valuable building block in the synthesis of more complex structures.

Table 2: Physical Properties of the Related Precursor, 1-Bromo-3-chloropropane

| Property | Value | Reference |

| Appearance | Colorless liquid | [13] |

| Molar Mass | 157.44 g/mol | [13] |

| Boiling Point | 143.3 °C | [13] |

| Melting Point | -58.9 °C | [13] |

| Flash Point | 57 °C | [13] |

Potential Applications in Research and Development

While specific applications for 1-bromo-3-chloro-2-(phenylmethoxy)propane are not extensively documented in the literature, its structure suggests several potential uses, particularly in medicinal chemistry and organic synthesis.

-

Scaffold for Drug Discovery: The molecule contains multiple points for diversification. The benzyloxy group is a common feature in many biologically active compounds.[14] The two halogen atoms can be displaced by a variety of nucleophiles to introduce different functional groups, allowing for the creation of a library of analogues for screening in drug discovery programs.

-

Intermediate in Organic Synthesis: As a bifunctional molecule, it can be used to link two different molecular fragments. For example, one halogen could be displaced by a nucleophile, and the other could be used in a subsequent reaction. The benzyloxy group can serve as a protecting group for a hydroxyl functionality that can be deprotected at a later stage of the synthesis.[9]

-

Precursor for Heterocyclic Synthesis: The 1,3-dihalopropane backbone is a common precursor for the synthesis of four-, five-, and six-membered heterocyclic rings through intramolecular cyclization reactions.

Safety and Handling

No specific safety data for 1-bromo-3-chloro-2-(phenylmethoxy)propane is readily available. Therefore, it is crucial to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on the properties of its structural components, particularly the halopropane moiety. The related compound, 1-bromo-3-chloropropane, is flammable, harmful if swallowed or inhaled, and causes skin and eye irritation.[15][16][17] There is also limited evidence of it being a carcinogen.[15]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[19]

-

Fire Safety: Keep away from open flames, sparks, and other ignition sources as the compound may be flammable.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[16][19]

Conclusion

1-Bromo-3-chloro-2-(phenylmethoxy)propane is a multifaceted chemical compound with a well-defined structure and predictable reactivity. Its synthesis is readily achievable through the Williamson ether synthesis. The presence of a stable yet cleavable benzyloxy group and two differentially reactive halogen atoms makes it a promising intermediate for organic synthesis and a potential scaffold for the development of novel therapeutic agents. As with any chemical of unknown toxicity, stringent safety protocols must be followed during its handling and use. This guide provides a foundational understanding of this compound, intended to facilitate its safe and effective application in research and development.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

International Programme on Chemical Safety. (2021). International Chemical Safety Card for 1-Bromo-3-chloropropane. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

- Restek. (2025). Haloalkanes Standard (1X1 mL)

-

El-Sayed, M. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5408. [Link]

- Chemistry LibreTexts. (2022).

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Chemistry LibreTexts. (2023).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.

-

Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

- TutorChase. (n.d.).

-

Vedantu. (n.d.). Ethers Nomenclature Made Easy: IUPAC Rules & Examples. [Link]

- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.

- University of Calgary Department of Chemistry. (n.d.). Ethers.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

- Australian Government Department of Health. (2022).

-

ACS Publications. (n.d.). Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. [Link]

- Sanjay Chemicals (India) Pvt. Ltd. (n.d.). 1-BROMO-3-CHLOROPROPANE.

Sources

- 1. This compound 95% | CAS: 54307-67-4 | AChemBlock [achemblock.com]

- 2. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. ocw.uci.edu [ocw.uci.edu]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 14. air.unimi.it [air.unimi.it]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. ICSC 1665 - 1-BROMO-3-CHLOROPROPANE [inchem.org]

- 17. carlroth.com [carlroth.com]

- 18. tutorchase.com [tutorchase.com]

- 19. agilent.com [agilent.com]

A Technical Guide to the Spectral Analysis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the compound (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. In the absence of experimentally acquired spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. Detailed interpretations of the predicted data are presented to aid in the structural elucidation and characterization of this compound. Furthermore, this guide outlines standardized protocols for the acquisition of such spectral data, offering a practical framework for researchers. This document is intended to be an essential resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development who may work with this or structurally related molecules.

Introduction

This compound, with the chemical formula C₁₀H₁₂BrClO, is a halogenated benzyl ether. Its structure combines a benzylic ether moiety with a vicinally substituted propyl chain bearing both bromine and chlorine atoms. The presence of these distinct functional groups suggests its potential as a versatile intermediate in organic synthesis, possibly for the introduction of a benzyloxypropyl pharmacophore or as a precursor for further chemical modifications. Accurate structural verification is paramount in any synthetic endeavor, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra to facilitate its unambiguous identification.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methine proton on the propyl chain, and the two sets of diastereotopic methylene protons adjacent to the halogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted benzene ring are expected to resonate in this typical aromatic region. |

| ~ 4.60 | Singlet | 2H | Ph-CH₂ -O | The benzylic protons are deshielded by the adjacent oxygen and the phenyl group, appearing as a characteristic singlet. |

| ~ 4.00 - 3.90 | Multiplet | 1H | O-CH -(CH₂Br)(CH₂Cl) | This methine proton is coupled to the adjacent diastereotopic methylene protons, resulting in a complex multiplet. Its proximity to the ether oxygen causes a downfield shift. |

| ~ 3.80 - 3.70 | Multiplet | 2H | CH₂ -Cl | These diastereotopic methylene protons are adjacent to the electronegative chlorine atom and coupled to the methine proton, appearing as a multiplet. |

| ~ 3.65 - 3.55 | Multiplet | 2H | CH₂ -Br | These diastereotopic methylene protons are adjacent to the electronegative bromine atom and coupled to the methine proton, appearing as a multiplet. Bromine is less electronegative than chlorine, hence a slight upfield shift is predicted compared to the chlorine-adjacent protons. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 137 | C -Ar (quaternary) | The ipso-carbon of the benzene ring, attached to the benzylic group. |

| ~ 128.5 | C -H (Ar) | The ortho- and meta-carbons of the benzene ring. |

| ~ 127.8 | C -H (Ar) | The para-carbon of the benzene ring. |

| ~ 78 | O-C H- | The methine carbon is shifted downfield due to the attached oxygen atom. |

| ~ 72 | Ph-C H₂-O | The benzylic carbon, deshielded by the adjacent oxygen and phenyl group. |

| ~ 45 | C H₂-Cl | The carbon atom bonded to the chlorine atom. |

| ~ 33 | C H₂-Br | The carbon atom bonded to the bromine atom. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

Data Processing: Process the acquired free induction decay (FID) using appropriate NMR software to obtain the final spectra. Apply Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the sp³ hybridized C-H bonds in the propyl and benzylic groups. |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| 1100 - 1050 | Strong | C-O-C stretch (ether) | The asymmetric stretching of the ether linkage is expected to be a strong and prominent band in this region.[1] |

| 750 - 700 | Strong | C-H out-of-plane bend (aromatic) | Characteristic bending for a monosubstituted benzene ring. |

| 700 - 600 | Medium | C-Cl stretch | The carbon-chlorine stretching vibration.[1] |

| 600 - 500 | Medium | C-Br stretch | The carbon-bromine stretching vibration typically appears at lower wavenumbers than the C-Cl stretch.[1] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be used.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Place a drop of the neat liquid sample directly onto the ATR crystal. Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan of the empty ATR crystal. Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Fragments for this compound

| Predicted m/z | Proposed Fragment | Rationale |

| 262/264/266 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

| 183/185 | [M - C₇H₇]⁺ | Loss of the benzyl group (C₇H₇, m/z 91). |

| 171/173 | [M - CH₂Br]⁺ | Alpha-cleavage with loss of the bromomethyl radical. |

| 155/157 | [C₃H₅BrCl]⁺ | Loss of the benzyloxy group. |

| 123/125 | [M - C₇H₇O - Cl]⁺ | Subsequent loss of a chlorine radical from the m/z 183/185 fragment. |

| 107 | [C₇H₇O]⁺ | The benzyloxy cation. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable and common fragment for benzyl-containing compounds. This is often the base peak. |

Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by cleavage of the benzylic C-O bond or the C-C bonds of the propyl chain. The formation of the stable tropylium ion (m/z 91) is a highly favorable pathway for benzyl ethers.[2]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide has provided a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The predicted data, summarized in the tables and figures within this document, offer a comprehensive spectral profile that can be used for the initial identification and structural verification of this compound. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectral data. It is our hope that this guide will serve as a valuable tool for researchers and scientists in their synthetic and analytical endeavors.

References

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 13.6: ¹³C NMR Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

University of Calgary. Interpreting Mass Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of Benzyloxymethyl Ethers of Halopropanols

Abstract

This technical guide provides a comprehensive examination of the reactivity of benzyloxymethyl (BOM) ethers of halopropanols, with a primary focus on their intramolecular cyclization to form 2-substituted oxetanes. The synthesis of these precursors, the mechanistic intricacies of the cyclization, and the critical factors influencing reaction outcomes are discussed in detail. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex molecules incorporating the valuable oxetane motif.

Introduction: The Significance of Oxetanes and their Benzyloxymethyl-Substituted Precursors

Oxetanes, four-membered cyclic ethers, have emerged as crucial structural motifs in medicinal chemistry. Their incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced solubility, metabolic stability, and conformational rigidity. The synthesis of 2-substituted oxetanes, which introduces a chiral center, is of particular interest for the development of novel therapeutics.[1] A robust and widely employed method for the synthesis of these heterocycles is the intramolecular Williamson ether synthesis, which involves the base-mediated cyclization of a γ-halo alcohol.[2]

This guide focuses on a specific class of precursors for this transformation: benzyloxymethyl (BOM) ethers of halopropanols. The BOM group serves as a versatile protecting group for the primary alcohol, allowing for selective manipulation of other functionalities within the molecule. Understanding the reactivity of these BOM-protected halopropanols is paramount for the efficient and stereocontrolled synthesis of 2-((benzyloxy)methyl)oxetanes.

Synthesis of Benzyloxymethyl Ethers of Halopropanols

The synthesis of the target precursors, specifically 1-halo-3-(benzyloxymethoxy)propan-2-ols, involves a two-step sequence: protection of a diol followed by halohydrin formation.

Protection of the Primary Alcohol

The initial step is the selective protection of the primary hydroxyl group of a suitable starting material, such as 3-chloropropane-1,2-diol or 3-bromopropane-1,2-diol. The benzyloxymethyl (BOM) ether is a common choice for this purpose due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions.[3]

The protection is typically achieved by reacting the diol with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM). The primary alcohol is more sterically accessible and therefore reacts preferentially over the secondary alcohol.

Experimental Protocol: Synthesis of 1-chloro-3-(benzyloxymethoxy)propan-2-ol

-

To a solution of 3-chloropropane-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added diisopropylethylamine (1.2 eq).

-

Benzyloxymethyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-chloro-3-(benzyloxymethoxy)propan-2-ol.

Halohydrin Formation

Alternatively, the halohydrin functionality can be introduced after the protection of a suitable precursor. For instance, starting from an allyl alcohol protected with a BOM group, a halohydrin can be formed through the addition of a halogen and water.

Intramolecular Cyclization: The Williamson Ether Synthesis

The core of this guide is the intramolecular cyclization of BOM-protected halopropanols to form the corresponding oxetane. This reaction proceeds via an SN2 mechanism, where the deprotonated secondary alcohol acts as a nucleophile, attacking the carbon bearing the halogen and displacing it.[4]

Diagram of the Intramolecular Williamson Ether Synthesis

Caption: Stereospecificity of the intramolecular Williamson ether synthesis.

Experimental Protocol for Oxetane Synthesis

The following is a general protocol for the base-mediated cyclization of a BOM-protected halopropanol.

Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)oxetane

-

A solution of 1-chloro-3-(benzyloxymethoxy)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 2-((benzyloxy)methyl)oxetane.

Reactivity and Stability of the BOM Group

The benzyloxymethyl protecting group is generally stable to the strong basic conditions employed in the Williamson ether synthesis. [3]However, it is important to be aware of potential side reactions. Under excessively harsh basic conditions or with prolonged reaction times at elevated temperatures, cleavage of the BOM group can occur.

The BOM group is readily cleaved under acidic conditions or by hydrogenolysis. [3]This orthogonality allows for the selective deprotection of the BOM group in the presence of other protecting groups that are stable to these conditions.

Characterization Data

The structural elucidation of the BOM-protected halopropanol precursors and the final oxetane product is typically achieved through a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 1-Chloro-3-(benzyloxymethoxy)propan-2-ol | 7.25-7.40 (m, 5H, Ar-H), 4.75 (s, 2H, O-CH2-O), 4.60 (s, 2H, Ph-CH2), 3.90-4.00 (m, 1H, CH-OH), 3.55-3.70 (m, 4H, CH2-Cl and O-CH2) | 137-138 (Ar-C), 127-129 (Ar-CH), 95-96 (O-CH2-O), 70-72 (Ph-CH2), 68-70 (CH-OH), 46-48 (CH2-Cl) | 3400 (br, O-H), 3030, 2920, 2870 (C-H), 1100 (C-O) |

| 2-((Benzyloxy)methyl)oxetane | 7.25-7.40 (m, 5H, Ar-H), 4.80-4.90 (m, 1H, O-CH), 4.55-4.65 (m, 4H, Ph-CH2 and O-CH2-ring), 3.60-3.70 (m, 2H, BOM-CH2-O), 2.60-2.80 (m, 2H, CH2-ring) | 138-139 (Ar-C), 127-129 (Ar-CH), 78-80 (O-CH), 73-75 (Ph-CH2), 70-72 (O-CH2-ring), 68-70 (BOM-CH2-O), 25-27 (CH2-ring) | 3030, 2920, 2850 (C-H), 1120, 980 (C-O, oxetane ring) |

Conclusion

The intramolecular Williamson ether synthesis of benzyloxymethyl ethers of halopropanols is a reliable and stereospecific method for the preparation of 2-((benzyloxy)methyl)oxetanes. The careful selection of the halogen leaving group, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions. The stability of the BOM protecting group under the basic reaction conditions, coupled with its facile removal under orthogonal conditions, makes this a highly valuable strategy in the synthesis of complex molecules containing the oxetane moiety for applications in drug discovery and development.

References

- Wuitschik, G., et al. (2006). Oxetanes in drug discovery: a new solution for an old problem?

- Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design.

-

Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]

-

Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - PMC - NIH. (2015). [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Recent Advances in the Synthesis of 2-Substituted Oxetanes - SciSpace. (2015). [Link]

-

Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC - NIH. (n.d.). [Link]

- CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google P

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016). [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products - PubMed. (2025). [Link]

- CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol - Google P

-

A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives | Request PDF - ResearchGate. (2025). [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. (2023). [Link]

-

Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition - Chemical Communications (RSC Publishing). (n.d.). [Link]

-

Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (n.d.). [Link]

-

Williamson Ether Synthesis - YouTube. (2018). [Link]

-

(PDF) Synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels - ResearchGate. (2025). [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (n.d.). [Link]

Sources

Stability of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene under acidic conditions

An In-depth Technical Guide to the Acidic Stability of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of this compound under acidic conditions. As a molecule featuring a benzyl ether linkage and a di-halogenated propyl chain, it presents multiple reactive sites susceptible to degradation. Understanding these degradation pathways is critical for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate or building block.[1][2] This document elucidates the primary degradation mechanisms, focusing on the acid-catalyzed cleavage of the benzyl ether, and explores subsequent reactions of the resulting halohydrin intermediate. It further provides a detailed, field-proven experimental protocol for conducting forced degradation studies in accordance with regulatory expectations, alongside a discussion of appropriate analytical methodologies for monitoring stability and identifying degradants.[3][4]

Introduction

The study of a molecule's stability under various stress conditions is a cornerstone of pharmaceutical development and chemical research.[4] Forced degradation studies, which expose a compound to conditions more severe than accelerated stability testing, are essential for several reasons: they elucidate degradation pathways, help identify potential degradation products, and are crucial for developing and validating stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][5]

This compound (CAS: 54307-67-4) is a halogenated ether with potential applications as a building block in organic synthesis, particularly in medicinal chemistry for constructing novel drug candidates.[1] Its structure combines a benzylic ether, known for its lability to acid, with a vicinal bromo-chloro-alcohol precursor (a halohydrin derivative), which can undergo complex intramolecular reactions.[6][7] This guide offers a predictive and practical framework for assessing its stability in acidic environments, a common condition encountered in both synthesis and physiological systems.

Molecular Structure and Physicochemical Properties

The chemical structure of the title compound dictates its reactivity. The key functional groups are the benzyl ether and the primary alkyl halides (bromo and chloro).

Figure 1. Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [8] |

| CAS Number | 54307-67-4 | [8] |

| Molecular Formula | C₁₀H₁₂BrClO | [9] |

| Molecular Weight | 263.56 g/mol | [8] |

| Appearance | Clear colourless liquid | [10] |

| Reactivity | Stable under normal conditions; incompatible with strong oxidizing agents.[10][11] |

Anticipated Degradation Pathways under Acidic Conditions

The molecule's multifaceted structure suggests two primary stages of degradation in an acidic medium. The initial and most probable event is the cleavage of the benzyl ether, followed by potential reactions of the liberated halohydrin.

Primary Pathway: Acid-Catalyzed Benzyl Ether Cleavage

Benzyl ethers are well-documented as being susceptible to cleavage by strong acids.[12] The reaction proceeds via an SN1 mechanism due to the ability of the benzyl group to stabilize the resulting carbocation through resonance.[6][13]

The mechanism involves two key steps:

-

Protonation of the Ether Oxygen: The ether oxygen acts as a Lewis base, accepting a proton from the acidic medium. This converts the benzyloxy group into a good leaving group (benzyl alcohol).[14]

-

Formation of a Benzyl Carbocation: The protonated ether undergoes heterolytic cleavage, releasing the stable benzyl carbocation and the neutral 1-bromo-3-chloropropan-2-ol molecule.[6][13] The benzyl carbocation will subsequently react with any available nucleophile, such as water, to form benzyl alcohol, or with the halide counter-ion (e.g., Cl⁻ from HCl) to form benzyl chloride.

Recommended Experimental Protocol for Forced Degradation

This protocol outlines a systematic approach to perform an acidic forced degradation study, designed to achieve a target degradation of 5-20%, which is sufficient to demonstrate specificity without generating secondary degradants that may not be relevant to formal stability studies. [3][5][15]

Materials and Reagents

-

This compound (purity >95%)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Purified water (18.2 MΩ·cm)

-

Hydrochloric acid (HCl), certified ACS grade

-

Sulfuric acid (H₂SO₄), certified ACS grade

-

Sodium hydroxide (NaOH), certified ACS grade

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

HPLC vials

-

pH meter

-

Thermostatically controlled water bath or oven

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. [16]2. Stress Sample Preparation:

-

For each condition, transfer a known volume of the stock solution into a separate volumetric flask.

-

Add the acidic stressor (e.g., 0.1 M HCl, 1 M HCl, or 0.1 M H₂SO₄). [16]The choice of acid can be relevant, as the counter-ion (Cl⁻ vs. SO₄²⁻) can act as a nucleophile.

-

Dilute to the final volume with the stressor solution to achieve a final drug concentration (e.g., 100 µg/mL).

-

-

Incubation:

-

Incubate the flasks at various temperatures (e.g., room temperature, 60°C, and 80°C). [17] * Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

-

-

Neutralization: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of base (e.g., NaOH) to quench the degradation reaction. [16]5. Sample Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis and transfer to an HPLC vial.

-

Control Samples: Prepare and analyze a "time zero" sample (neutralized immediately after preparation) and an unstressed control sample (drug in solvent without acid) for each temperature condition.

Analytical Methodologies for Stability Assessment

A combination of chromatographic techniques is recommended for a thorough stability assessment. [18] Table 2: Recommended Analytical Techniques

| Technique | Purpose | Key Considerations |

| HPLC-UV | Primary method for separation and quantification of the parent compound and degradation products. [4][18] | Use a reversed-phase C18 column. A gradient elution with a mobile phase of acetonitrile and water/buffer is suitable for separating compounds with varying polarities. UV detection should be performed at a wavelength where all components have reasonable absorbance. |

| LC-MS/MS | Identification and structural elucidation of unknown degradation products. | Provides molecular weight and fragmentation data, which is crucial for confirming the structures of the proposed degradants (e.g., 1-bromo-3-chloropropan-2-ol, benzyl alcohol). |

| GC-MS | Confirmatory analysis, especially for volatile or semi-volatile degradants. [19][20] | Useful for identifying low molecular weight products like benzyl alcohol or benzyl chloride. May require derivatization for polar compounds like the halohydrin. |

Data Presentation and Interpretation

Results from the forced degradation study should be tabulated to clearly show the extent of degradation under each condition. The goal is to identify conditions that yield 5-20% degradation of the active ingredient. [5] Table 3: Example Data Summary from Acidic Degradation Study (1 M HCl at 60°C)

| Time (hours) | Parent Compound (%) | Degradant 1 (%) (1-Bromo-3-chloropropan-2-ol) | Degradant 2 (%) (Benzyl Alcohol) | Total (%) |

| 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 2 | 95.2 | 2.3 | 2.4 | 99.9 |

| 4 | 90.1 | 4.8 | 4.9 | 99.8 |

| 8 | 81.5 | 9.1 | 9.2 | 99.8 |

| 12 | 72.3 | 13.5 | 13.8 | 99.6 |

Note: Percentages are based on peak area relative to the total peak area.

A successful study will demonstrate that the analytical method can resolve the parent peak from all major degradation product peaks, with a peak purity analysis confirming no co-elution. [17]

Conclusion

The stability of this compound under acidic conditions is primarily governed by the lability of its benzyl ether linkage. The most significant degradation pathway involves an SN1-type cleavage to yield 1-bromo-3-chloropropan-2-ol and a benzyl carbocation, which is subsequently trapped. Further degradation of the resulting halohydrin is possible but likely requires more strenuous conditions. A well-designed forced degradation study, utilizing a validated stability-indicating HPLC method coupled with mass spectrometry for identification, is essential to fully characterize the degradation profile of this molecule. The insights gained from such studies are invaluable for ensuring the quality, safety, and efficacy of any downstream application in research and drug development.

References

- M. K. Alsante, L. Martin, and S. W.

- S. R. K. M. van Hylckama Vlieg, J. de Bont, and J. A. M.

- J. G. L. M. Luijkx et al.

- "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline, Available at

- A. Pelzer et al., "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)

- "Reactions of Ethers - Acidic Cleavage," Chemistry LibreTexts, Available at

- "A practical guide to forced degradation and stability studies for drug substances," SGS, Available at

- "Forced Degradation Study as per ICH Guidelines: What Q1A(R2)

- "Benzyl Ethers - Protecting Groups," Organic Chemistry Portal, Available at

- M. A. Abdallah, A.

- E. S. Huyser, R. H. C.

- J. Ashenhurst, "Acidic cleavage of ethers (SN2)

- A. S. K. S.

- "Halohydrin," Wikipedia, Available at

- "Neighbouring group participation," Grokipedia, Available at

- "Formation of Halohydrins," Chemistry LibreTexts, Available at

- "The Neighbouring Group Mechanisms," Dalal Institute, Available at

- "Method 611: Haloethers," U.S.

- "Halohydrins from Alkenes - Addition of HOX," Chemistry LibreTexts, Available at

- "Halohydrins from Alkenes," Lumen Learning, Available at

- "(((1-bromo-3-chloropropan-2-yl)oxy)methyl)

- J.

- "Synthesis of Halohydrin," BYJU'S, Available at

- "1-Bromo-3-chloropropane synthesis," ChemicalBook, Available at

- "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)

- "((1-bromo-3-chloropropan-2-yloxy)methyl)

- "Analytical Techniques in Stability Testing," Separation Science, Available at

- F. A. Duarte et al.

- A. A.

- M. M. Hefnawy et al.

- "Process for preparing 1-bromo-3-chloropropane and apparatus for making the same," Google Patents, Available at

- "Enzymatic Pathway For Benzylic Chlorides," Scribd, Available at

- M. M. H. Bhuiyan et al.

- "1-BROMO-3-CHLOROPROPANE," IARC Publications, Available at

- P. K.

- "Understanding the chemical basis of drug stability and degradation," The Pharmaceutical Journal, Available at

- "Safety Data Sheet: 1-Bromo-3-chloropropane," Carl ROTH, Available at

- "1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS," Loba Chemie, Available at

Sources

- 1. ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene [myskinrecipes.com]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Halohydrin - Wikipedia [en.wikipedia.org]

- 8. This compound 95% | CAS: 54307-67-4 | AChemBlock [achemblock.com]

- 9. This compound | C10H12BrClO | CID 3468282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. carlroth.com [carlroth.com]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. onyxipca.com [onyxipca.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 19. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epa.gov [epa.gov]

Stability of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene under basic conditions

An In-Depth Technical Guide to the Stability and Reactivity of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene Under Basic Conditions

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of this compound when subjected to basic conditions. This compound, a functionalized benzyl ether, possesses multiple reactive sites, making its behavior in the presence of bases a critical consideration for its application in multi-step organic synthesis, particularly within the pharmaceutical and materials science sectors. The primary routes of degradation are identified as intermolecular nucleophilic substitution and, to a lesser extent, elimination reactions. The benzylic ether linkage itself is largely stable, while the 1-bromo-3-chloropropyl moiety is the principal site of reactivity. This document elucidates the underlying chemical principles governing these transformations, provides a framework for experimental stability assessment, and offers guidance on handling this reagent to maintain its structural integrity.

Introduction

The molecule this compound is a bifunctional aliphatic-aromatic ether. Its utility as a synthetic intermediate stems from the presence of two distinct halide leaving groups—a primary bromide and a primary chloride—and a stable benzyl ether protecting group. The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization, making it a potentially valuable building block.

However, many synthetic transformations, such as alkylations, acylations, and cyclizations, are conducted in the presence of a base. Understanding the stability of this molecule under such conditions is paramount to prevent unintended side reactions and ensure the desired synthetic outcome. This guide will dissect the competing reaction pathways that can occur when this compound is exposed to a basic environment.

Key Structural Features:

-

Benzyl Ether: The benzyloxymethyl group is a common protecting group for alcohols, known for its general stability across a wide range of conditions, including basic media.[1]

-

Primary Bromide: The bromine atom is attached to a primary carbon. Bromide is an excellent leaving group, making this position highly susceptible to nucleophilic attack.

-

Primary Chloride: The chlorine atom is also attached to a primary carbon. While chloride is a good leaving group, it is significantly less reactive than bromide.

Theoretical Analysis of Potential Reaction Pathways

Under basic conditions, the molecule can undergo several competing reactions. The outcome is dictated by factors such as the nature of the base (strength, steric bulk), solvent, and temperature.[2]

Stability of the Benzyl Ether Moiety

The benzyl ether linkage is robust under basic conditions. Cleavage of benzyl ethers typically requires specific catalytic hydrogenolysis (e.g., H₂/Pd-C), dissolution metal reduction (e.g., Birch reduction), or harsh oxidative/acidic conditions.[1][3] Therefore, degradation involving the cleavage of the C-O bonds of the benzyl ether is not considered a significant pathway under standard basic conditions (e.g., NaOH, K₂CO₃, or organic amines).

Reactivity of the 1-Bromo-3-chloropropyl Moiety

The primary reaction pathways involve the alkyl halide portions of the molecule.

This is the most probable degradation pathway. A nucleophilic base (e.g., hydroxide, alkoxide) can directly displace one of the halide ions.

-

Attack at C1 (Displacement of Bromide): The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Therefore, Sₙ2 attack by an external nucleophile (Nu⁻) will preferentially occur at the carbon bearing the bromine atom. This is the kinetically favored process.

-

Attack at C3 (Displacement of Chloride): Attack at the carbon bearing the chlorine is also possible but will occur at a significantly slower rate under identical conditions.

The Sₙ2 mechanism is favored for primary alkyl halides and is promoted by strong, non-hindered nucleophiles/bases.[4]

In analogous compounds like halohydrins, intramolecular cyclization to form an epoxide is extremely rapid in the presence of a base.[5][6] This occurs via deprotonation of the hydroxyl group, followed by an intramolecular Sₙ2 attack by the resulting alkoxide.

In the case of this compound, the hydroxyl group is protected as a benzyl ether. This modification prevents the classical epoxide formation mechanism. While the ether oxygen possesses lone pairs, its nucleophilicity is significantly lower than that of an alkoxide. An intramolecular attack of the ether oxygen on the carbon bearing the bromine would lead to the formation of a 6-membered oxonium ion intermediate. While not impossible, this process is generally less favorable than a direct intermolecular reaction with a stronger, anionic nucleophile present in the medium.

Elimination reactions compete with substitution, particularly with strong, sterically hindered bases (e.g., potassium tert-butoxide) or at elevated temperatures.[7][8] An E2 reaction would involve the abstraction of a proton from the central carbon (C2) and the concurrent expulsion of a halide leaving group to form an alkene. Given that the substrate contains primary halides, the Sₙ2 pathway is generally expected to dominate, especially with common, non-hindered bases like NaOH or K₂CO₃.[9]

Summary of Predicted Reactivity

The primary degradation pathway for this compound under basic conditions is the Sₙ2 substitution at the carbon bearing the bromine atom. Other pathways, such as substitution at the chlorine-bearing carbon and E2 elimination, are considered minor contributors under typical conditions.

Figure 1: Competing reaction pathways for the title compound under basic conditions.

Experimental Design for Stability Assessment

To empirically determine the stability of the title compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of basic conditions and monitoring its degradation over time.

Forced Degradation Study Protocol

This protocol provides a framework for assessing stability. It should be adapted based on available equipment and specific experimental goals.

Materials:

-

This compound

-

Bases: 0.1 M NaOH (aq), 1.0 M NaOH (aq), Potassium Carbonate (K₂CO₃), Potassium tert-butoxide (t-BuOK)

-